molecular formula C13H15I2NO3 B13127807 Benzyl2,6-diiodo-3-methylmorpholine-4-carboxylate

Benzyl2,6-diiodo-3-methylmorpholine-4-carboxylate

Cat. No.: B13127807
M. Wt: 487.07 g/mol
InChI Key: JKVXPUFPHHUKBT-UHFFFAOYSA-N
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Description

Benzyl2,6-diiodo-3-methylmorpholine-4-carboxylate is a synthetic organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of two iodine atoms, a benzyl group, and a carboxylate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl2,6-diiodo-3-methylmorpholine-4-carboxylate typically involves the following steps:

    Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through a cyclization reaction. This can be achieved by reacting an appropriate amine with an epoxide under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the morpholine derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol or another alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl2,6-diiodo-3-methylmorpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of iodine atoms or the reduction of the ester group to an alcohol.

    Substitution: The iodine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced products such as alcohols or deiodinated compounds.

    Substitution: Substituted derivatives with different functional groups replacing the iodine atoms.

Scientific Research Applications

Benzyl2,6-diiodo-3-methylmorpholine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological assays.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Benzyl2,6-diiodo-3-methylmorpholine-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of iodine atoms can also facilitate radiolabeling, making it useful for imaging studies.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 2-methylmorpholine-4-carboxylate: Similar structure but lacks the iodine atoms.

    Benzyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate: Contains additional phenyl groups and an oxo group.

    Benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate: Contains chlorine atoms and a different heterocyclic structure.

Properties

Molecular Formula

C13H15I2NO3

Molecular Weight

487.07 g/mol

IUPAC Name

benzyl 2,6-diiodo-3-methylmorpholine-4-carboxylate

InChI

InChI=1S/C13H15I2NO3/c1-9-12(15)19-11(14)7-16(9)13(17)18-8-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3

InChI Key

JKVXPUFPHHUKBT-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC(CN1C(=O)OCC2=CC=CC=C2)I)I

Origin of Product

United States

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